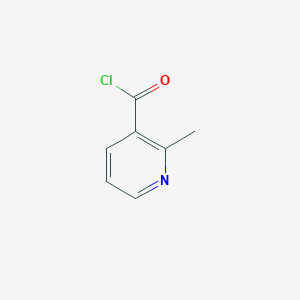

2-Methylpyridine-3-carbonyl chloride

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-methylpyridines, which could be precursors or related to 2-Methylpyridine-3-carbonyl chloride, has been demonstrated through a [3 + 2 + 1] annulation process involving aryl methyl ketoxime acetates and triethylamine, facilitated by I2 to trigger N-O bond cleavage, producing imine radicals and employing triethylamine as the carbon source for direct pyridine formation and methyl group introduction (Gao et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds related to 2-Methylpyridine-3-carbonyl chloride, like spin-crossover Iron(II) complexes bridged by imidazole-pyridine, demonstrates complex coordination geometries and interactions indicative of the structural versatility of pyridine derivatives (Nishi et al., 2010).

Chemical Reactions and Properties

2-Methylpyridine-3-carbonyl chloride's reactivity is highlighted by its involvement in the formation of coordination compounds, as seen in Co(II) complexes with 2-amino-methylpyridines, where it could potentially act as a ligand or reactive intermediate (Ahmadi et al., 2011).

Physical Properties Analysis

The physical properties of pyridine derivatives can be inferred from compounds like Ruthenium Nitrosyl Complexes, where the substitution and coordination environment can significantly influence the stability, reactivity, and physical characteristics of such molecules (Homanen et al., 1997).

Chemical Properties Analysis

The chemical properties of 2-Methylpyridine-3-carbonyl chloride can be related to its role in synthesis and reaction mechanisms, as seen in the synthesis of aromatic and benzylic carbon-hydrogen activation complexes, indicating its potential utility in complex organic transformations (Neve et al., 1991).

Wissenschaftliche Forschungsanwendungen

Fluorescent Labeling for Carnitine Analysis : α,β-Unsaturated carbonyl compounds and 2-methylpyridines with a 4-(dialkylamino)phenyl substituent, including 6-(4-Aminophenyl)-3-cyano-4-[4-(diethylamino)phenyl]-2-methylpyridine, have been used as fluorescent labeling reagents for quantitative analysis of carnitine (Nakaya et al., 1996).

Electrocatalytic Applications : Research on the photochemical generation of carbon monoxide and hydrogen by the reduction of carbon dioxide and water under visible light irradiation involves the use of Ru(2,2'-bipyridine)(3) (2+) and cobalt(II) chloride in acetonitrile/water/triethylamine, which relates to the broader category of 2-methylpyridines (Lehn & Ziessel, 1982).

Formation of Nitrogen-Containing Organic Compounds in Aerosols : The reaction of acrolein with ammonia/ammonium ions forms 3-methylpyridine and other compounds, demonstrating the role of α, β-unsaturated mono-carbonyl compounds like acrolein in forming nitrogen-containing secondary organic aerosols (SOAs) (Li et al., 2019).

Synthesis of 3-Cyano-2-methylpyridines : Ultrasonic irradiation of α,β-unsaturated carbonyl compounds with acetonitrile and potassium t-butoxide can yield 3-cyano-2-methylpyridines, showcasing a method for synthesizing derivatives of 2-methylpyridine (Shibata et al., 1988).

Anion Binding Studies : Isophthalamide derivatives, synthesized from reactions involving 2-methylpyridines, have been studied for their potential as anion receptors, particularly for chromate anions (Kadir et al., 2019).

Electrocatalytic Synthesis of Hydrogen Peroxide : Mesoporous nitrogen-doped carbon derived from the ionic liquid N-butyl-3-methylpyridinium dicyanamide has been used as a metal-free catalyst for the electrochemical synthesis of hydrogen peroxide, highlighting its potential for sustainable and cheap production methods (Fellinger et al., 2012).

Eigenschaften

IUPAC Name |

2-methylpyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c1-5-6(7(8)10)3-2-4-9-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYBSZBKNIIWFMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30512585 | |

| Record name | 2-Methylpyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylpyridine-3-carbonyl chloride | |

CAS RN |

169229-06-5 | |

| Record name | 2-Methylpyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

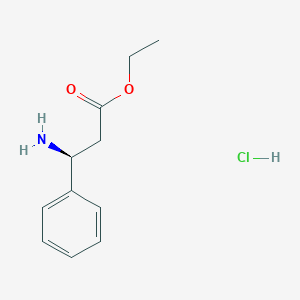

![Tert-butyl N-[(2R)-1,1-dimethoxypropan-2-yl]carbamate](/img/structure/B68868.png)

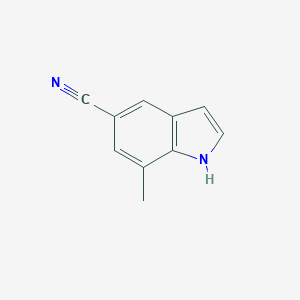

![2,3-Dihydrofuro[2,3-c]pyridine-5-carbonitrile](/img/structure/B68885.png)

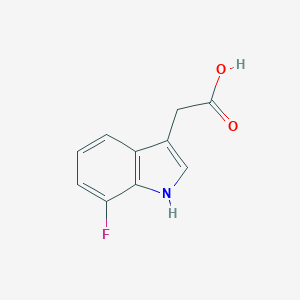

![7-Methoxyfuro[3,2-b]pyridine](/img/structure/B68887.png)

![(2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid](/img/structure/B68892.png)